Molecular Weight Optimization: Lower MW than Diphenylmethyl Analog for Improved Ligand Efficiency
The target compound (MW = 337.36 g/mol) is 72.13 g/mol lighter than the diphenylmethyl analog N-(diphenylmethyl)-3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide (MW = 409.49 g/mol) . This difference translates to a ~17.6% reduction in molecular weight, which is conventionally favorable for lead-like properties and oral bioavailability according to the rule-of-five framework [1]. While no direct head-to-head biological data exists, this MW advantage positions the compound as a more ligand-efficient starting point compared to its bulkier counterpart.
| Evidence Dimension | Molecular weight (g/mol) |
|---|---|
| Target Compound Data | 337.36 (C18H16FN5O) |
| Comparator Or Baseline | N-(diphenylmethyl)-3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide: 409.49 (C25H23N5O) |
| Quantified Difference | ΔMW = -72.13 g/mol (-17.6%) |
| Conditions | Calculated from molecular formula; vendor-reported values |
Why This Matters
Lower molecular weight increases the probability of favorable ADME properties and improves ligand efficiency indices, making the compound a more attractive starting point for hit-to-lead optimization than its diphenylmethyl congener.
- [1] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. PMID: 11259830. View Source
